Ethyl 4-fluoro-1H-indole-7-carboxylate
Overview
Description
Ethyl 4-fluoro-1H-indole-7-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a fluorine atom at the 4-position and a carboxylate ester group at the 7-position of the indole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole or its derivatives.
Carboxylation: The carboxylate ester group at the 7-position is introduced through a carboxylation reaction, often using reagents like carbon monoxide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted indoles with different functional groups.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its structure.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been found to show inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some derivatives have been found to have potent antiviral activity .
Biochemical Analysis
Biochemical Properties
Ethyl 4-fluoro-1H-indole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The compound’s interaction with enzymes such as cytochrome P450 can lead to the inhibition or activation of metabolic pathways, affecting the overall metabolic flux within cells . Additionally, this compound can interact with proteins involved in gene expression, thereby influencing transcriptional and translational processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic pathways and cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional and translational machinery within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is generally stable at room temperature, but its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with different biological activities . These metabolic pathways can influence the overall metabolic flux within cells, affecting the production and utilization of key metabolites . Additionally, this compound can modulate the activity of other metabolic enzymes, thereby impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s biological activity and its overall distribution within tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and energy production . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Scientific Research Applications
Ethyl 4-fluoro-1H-indole-7-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of various diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate
Properties
IUPAC Name |
ethyl 4-fluoro-1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9(12)7-5-6-13-10(7)8/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKQONTDHZFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729080 | |
Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196048-19-7 | |
Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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